Cas no 2228702-80-3 (methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate)
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
- 2228702-80-3
- EN300-1916160
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- Inchi: 1S/C9H11BrO2S/c1-6(5-10)7-3-4-13-8(7)9(11)12-2/h3-4,6H,5H2,1-2H3
- InChI Key: YKDYFIJOOAFKJG-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CSC=1C(=O)OC
Computed Properties
- Exact Mass: 261.96631g/mol
- Monoisotopic Mass: 261.96631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 54.5Ų
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916160-1g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 1g |
$2083.0 | 2023-09-17 | ||
| Enamine | EN300-1916160-5g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 5g |
$6043.0 | 2023-09-17 | ||
| Enamine | EN300-1916160-10g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 10g |
$8961.0 | 2023-09-17 | ||
| Enamine | EN300-1916160-0.05g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 0.05g |
$1750.0 | 2023-09-17 | ||
| Enamine | EN300-1916160-0.1g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 0.1g |
$1834.0 | 2023-09-17 | ||
| Enamine | EN300-1916160-0.25g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 0.25g |
$1917.0 | 2023-09-17 | ||
| Enamine | EN300-1916160-0.5g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 0.5g |
$2000.0 | 2023-09-17 | ||
| Enamine | EN300-1916160-1.0g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 1g |
$2083.0 | 2023-06-01 | ||
| Enamine | EN300-1916160-2.5g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 2.5g |
$4084.0 | 2023-09-17 | ||
| Enamine | EN300-1916160-5.0g |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate |
2228702-80-3 | 5g |
$6043.0 | 2023-06-01 |
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
Methyl 3-(1-Bromopropan-2-yl)thiophene-2-carboxylate (CAS 2228702-80-3): A Versatile Building Block in Organic Synthesis
The compound methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate (CAS 2228702-80-3) is an important heterocyclic building block in modern organic chemistry. This brominated thiophene derivative has gained significant attention in pharmaceutical research and materials science due to its unique molecular structure and reactivity. The presence of both bromine substituent and ester functionality makes it particularly valuable for various cross-coupling reactions and polymer synthesis applications.
Recent searches in scientific databases and AI-powered research tools reveal growing interest in thiophene-based compounds for developing new organic semiconductors and pharmaceutical intermediates. The methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate structure offers excellent potential in these areas, with researchers exploring its use in conjugated polymers for organic electronics and as a precursor for biologically active molecules.
The molecular structure of CAS 2228702-80-3 combines a thiophene ring with strategically positioned functional groups. The 2-carboxylate ester at position 2 and the 1-bromopropan-2-yl side chain at position 3 create multiple reactive sites for chemical transformations. This structural feature answers a common search query about "modifiable thiophene derivatives" and "versatile heterocyclic compounds" in synthetic chemistry.
In pharmaceutical applications, the brominated thiophene ester serves as a key intermediate for developing potential therapeutic agents. Recent patent literature shows its utility in creating kinase inhibitors and anti-inflammatory compounds, addressing the popular search trend for "new drug scaffolds 2023". The compound's methyl ester group allows for straightforward hydrolysis to carboxylic acid derivatives, while the bromine atom enables various palladium-catalyzed coupling reactions.
Material scientists have shown particular interest in methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate for developing organic electronic materials. Its incorporation into π-conjugated systems can enhance charge transport properties, making it valuable for organic field-effect transistors (OFETs) and organic photovoltaic devices. This application aligns with current searches for "sustainable electronic materials" and "green chemistry alternatives" in materials science.
The synthesis of CAS 2228702-80-3 typically involves bromination reactions of thiophene precursors followed by esterification steps. Recent optimization studies focus on improving yield and purity while minimizing environmental impact, responding to the growing "green synthesis methods" search trend. Advanced purification techniques ensure the compound meets the stringent requirements for both pharmaceutical and electronic applications.
Storage and handling of methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate require standard laboratory precautions for organobromine compounds. The material should be protected from light and moisture to maintain stability, addressing common questions about "proper storage of reactive intermediates". Its shelf life and compatibility with various solvents are frequently searched topics among researchers working with this compound.
Market analysis indicates steady demand for high-purity thiophene derivatives like CAS 2228702-80-3, particularly from the pharmaceutical and specialty chemicals sectors. The compound's price and availability fluctuate based on raw material costs and regional production capacity, making "thiophene derivative suppliers 2023" a relevant search term for potential buyers.
Future research directions for methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. These emerging applications answer the increasing search interest in "multifunctional organic building blocks" and "advanced material precursors". The compound's versatility ensures its continued importance in chemical research and industrial applications.
In conclusion, methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate (CAS 2228702-80-3) represents a valuable heterocyclic compound with diverse applications across multiple scientific disciplines. Its unique combination of reactivity and structural features makes it particularly useful for researchers developing new pharmaceutical compounds and advanced materials. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as an important building block in organic chemistry.
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